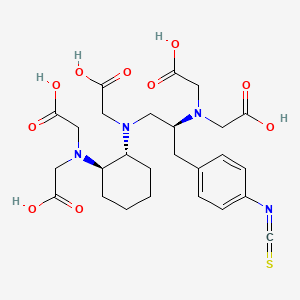
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride (APO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidinone and has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. It has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to reduce the levels of inflammatory cytokines in the brain, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in lab experiments is its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one limitation is that (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has not been extensively studied in vivo, and its effects in animal models may not necessarily translate to humans. Additionally, the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in animal models of these diseases and to determine the optimal dosage and administration route. Another area of interest is the potential use of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE as an antidepressant or anxiolytic agent. Further studies are needed to determine the safety and efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in humans and to determine the optimal dosage and administration route. Finally, further studies are needed to elucidate the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE and to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been achieved using various methods, including the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine hydrochloride, followed by methylation using sodium hydride and methyl iodide. Another method involves the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine-O-sulfonic acid, followed by methylation using sodium hydride and methyl iodide. Both methods have been successful in producing (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE with high yields and purity.
Aplicaciones Científicas De Investigación
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been studied for its potential to treat depression and anxiety disorders.
Propiedades
Número CAS |
197143-35-4 |
|---|---|
Nombre del producto |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Fórmula molecular |
C14H16 |
Peso molecular |
0 |
Sinónimos |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one](/img/structure/B1180808.png)

